![molecular formula C7H4ClN3O B1456060 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde CAS No. 1311275-26-9](/img/structure/B1456060.png)
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
Übersicht
Beschreibung
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol .
Synthesis Analysis
The synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine involves various chemical reactions. For instance, one method involves acid-catalyzed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .Molecular Structure Analysis
The molecular structure of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a solid substance . It has a molecular weight of 153.57 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediate
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine is widely employed as a pharmaceutical intermediate due to its versatility and unique structure. It plays a crucial role in the synthesis of various pharmaceutical compounds .
Kinase Inhibitors
This compound is particularly important in the synthesis of kinase inhibitors. Kinase inhibitors are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
Anticancer Research
In a study, a series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized, which contain chlorine atoms in positions 4 and 6. These compounds were tested in vitro against seven selected human cancer cell lines. Some of these compounds showed promising cytotoxic effects .
Molecular Docking Studies
The same study also involved molecular docking studies. This helped in understanding the binding affinities of these compounds against Bcl2 anti-apoptotic protein .
Gene Expression Studies
The study also looked at the gene expression level. Certain genes were up-regulated, while others were down-regulated in cells treated with these compounds .
Apoptosis Induction
Some of these compounds induced the apoptotic death of cancer cells. Apoptosis is a cellular death mechanism that plays a critical role in both physiological and pathological conditions .
DNA Gyrase Inhibition
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine binds to the enzyme DNA gyrase and prevents it from breaking down the bacterial DNA. This gives it antimycobacterial activity .
RNA Polymerase Binding
This compound also has the ability to bind to the enzyme RNA polymerase .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 4-chloro-7h-pyrrolo[2,3-d]pyrimidine, have been reported to be employed as pharmaceutical intermediates, particularly in the synthesis of various kinase inhibitors . These kinase inhibitors are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
Mode of Action
It’s known that chemically, 4-chloro-7h-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions . This suggests that 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde might interact with its targets through similar mechanisms.
Biochemical Pathways
Given its potential role as a kinase inhibitor, it may influence various signaling pathways regulated by kinases .
Result of Action
Similar compounds have shown significant inhibitory activity in biochemical assays , suggesting that 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde might have similar effects.
Action Environment
The action of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde can be influenced by various environmental factors. For instance, it has been reported that 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, the compound’s action, efficacy, and stability might be affected by the pH and temperature of its environment.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-7-6-5(10-3-11-7)4(2-12)1-9-6/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBECIRPDHXWKLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501205436 | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidine-7-carboxaldehyde, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde | |
CAS RN |
1311275-26-9 | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidine-7-carboxaldehyde, 4-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311275-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidine-7-carboxaldehyde, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



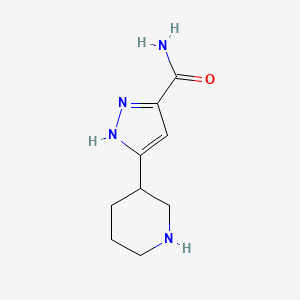

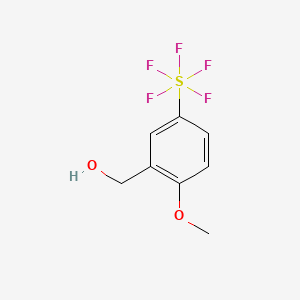


![Methyl 2-[1-(3,4-dichlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1455985.png)
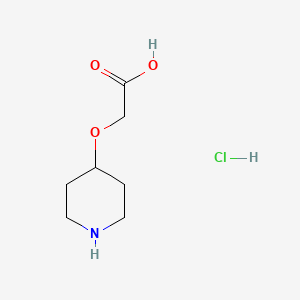
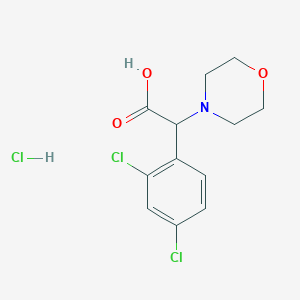
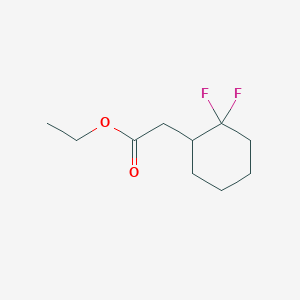
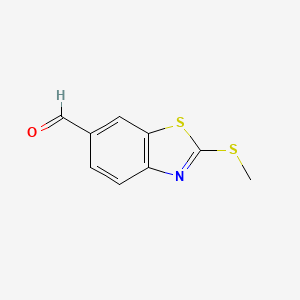
![3-[1-(1,3-Dioxolan-2-yl)cycloheptyl]propan-1-amine](/img/structure/B1455992.png)
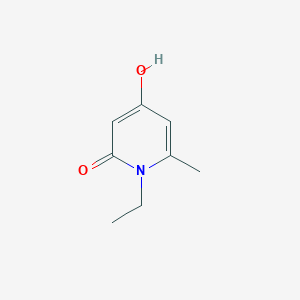
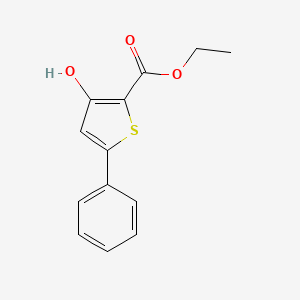
![1-[(2,4-Dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1456000.png)